![molecular formula C19H18N2O2Se B562368 1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione CAS No. 1185143-93-4](/img/structure/B562368.png)

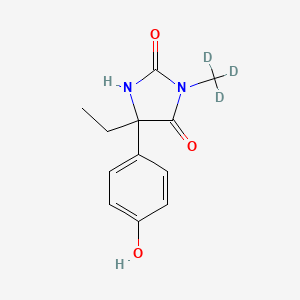

1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

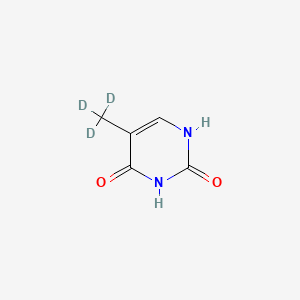

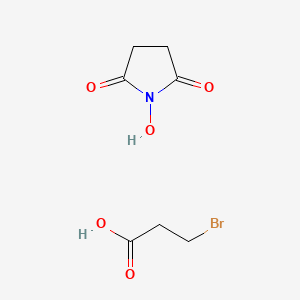

1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione is a biochemical used for proteomics research . It has a molecular weight of 385.32 .

Molecular Structure Analysis

This compound contains a total of 45 bonds, including 27 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, and 12 aromatic bonds. It also includes 2 five-membered rings, 2 six-membered rings, 1 eight-membered ring, and 1 urea (-thio) derivative .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C19H18N2O2Se . More detailed properties are not available in the search results.Applications De Recherche Scientifique

Novel Research Strategies and Biological Potentials

Hydantoin derivatives are recognized for their significance in medicinal chemistry due to their presence in several medications currently in use, such as phenytoin, nitrofurantoin, and enzalutamide. These compounds exhibit a wide range of biological and pharmacological activities in therapeutic and agrochemical applications, including roles in the chemical or enzymatic synthesis of non-natural amino acids and their conjugates with potential medical applications. The versatility of the hydantoin scaffold is highlighted by its application in synthesizing new organic compounds that could serve as potential therapeutics, emphasizing the importance of efficient synthesis methods like the Bucherer-Bergs reaction (Shaikh et al., 2023).

Antioxidant Properties and Synthetic Strategies

Organoselenium compounds, including selenazole derivatives, are of particular interest due to their ability to mimic the action of important selenoproteins like glutathione peroxidase (GPx). This class of compounds is investigated for its antioxidant properties, which are crucial in regulating oxidative stress within the body. The high reactivity of the selenol group compared to its sulfur analogue underlines the potential therapeutic applications of organoselenium compounds, including their role in oxidative stress management and the development of novel antioxidants (Barbosa et al., 2017).

Chemopreventive and Anticancer Activity

Selenocyanate-containing compounds are another area of interest due to their chemopreventive and anticancer activities. These compounds, by incorporating selenocyanate moieties, have shown promising results in cancer prevention and treatment, highlighting the functional group's potential in targeting different cellular and metabolic pathways. The exploration of selenocyanate derivatives in medicinal chemistry continues to uncover compounds with potent anticancer properties, underscoring the importance of functional groups like selenocyanate in drug design and development (Ali et al., 2018).

Propriétés

IUPAC Name |

1,3-dibenzyl-6,6a-dihydro-3aH-selenopheno[3,4-d]imidazole-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2Se/c22-18-17-16(13-24-18)20(11-14-7-3-1-4-8-14)19(23)21(17)12-15-9-5-2-6-10-15/h1-10,16-17H,11-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJPFDYWPZACHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(=O)[Se]1)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2Se |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661904 |

Source

|

| Record name | 1,3-Dibenzyltetrahydro-1H-selenopheno[3,4-d]imidazole-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione | |

CAS RN |

1185143-93-4 |

Source

|

| Record name | 1,3-Dibenzyltetrahydro-1H-selenopheno[3,4-d]imidazole-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

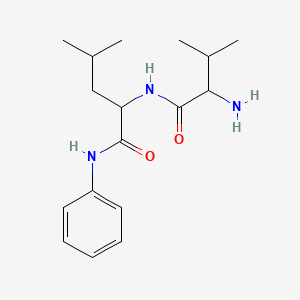

![rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-formamidophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B562307.png)